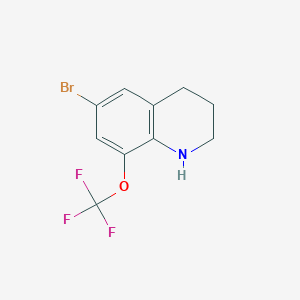

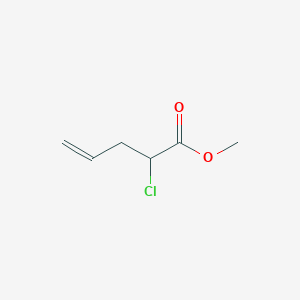

![molecular formula C12H15N3S B2711453 N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 871807-58-8](/img/structure/B2711453.png)

N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine family, known for their potential therapeutic applications, particularly as microtubule targeting agents and kinase inhibitors .

Mechanism of Action

Target of Action

The primary target of N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is the Retinoic-acid-receptor-related orphan nuclear hormone receptor gamma t (RORγt) . RORγt is a critical transcriptional factor of Th17 cells .

Mode of Action

This compound: interacts with RORγt, inhibiting its activity . This results in the repression of the development of Th17 cells .

Biochemical Pathways

The inhibition of RORγt by This compound affects the PI3K/AKTs/mTOR signaling pathway . This pathway is often aberrantly activated in autoimmune diseases . The compound’s action on this pathway leads to a decrease in the production of IL-17A, a pro-inflammatory cytokine .

Pharmacokinetics

The ADME properties of This compound It is known that the compound is stable at room temperature .

Result of Action

The inhibition of RORγt by This compound leads to a decrease in the development of Th17 cells . This results in the amelioration of autoimmune disease manifestations, as observed in a pristane-induced lupus nephritis mice model .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine has been found to interact with certain enzymes and proteins. For instance, it has been reported to inhibit the activity of AKT1, a kinase involved in cell signaling . This interaction suggests that the compound may play a role in modulating biochemical reactions within cells .

Cellular Effects

The compound has been shown to influence cell function, particularly in the context of cancer cells. It has been found to inhibit cell proliferation and induce apoptosis in acute myeloid leukemia cells . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules. As mentioned earlier, it inhibits the activity of AKT1 . This inhibition likely occurs through direct binding interactions with the enzyme, leading to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects on cell proliferation and apoptosis are observable within a certain timeframe following administration .

Metabolic Pathways

Given its interaction with AKT1, it may be involved in pathways related to cell signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, followed by subsequent reactions to introduce the pyrimidine moiety . The reaction conditions often involve the use of solvents like ethanol and reagents such as hydrazine hydrate and potassium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety protocols for handling potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the thieno ring or the pyrimidine moiety.

Substitution: Nucleophilic substitution reactions are common, particularly at the amino group or the thieno ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated as a potential therapeutic agent, particularly for its antiproliferative effects and ability to target microtubules

Comparison with Similar Compounds

Similar Compounds

5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one: Shares a similar core structure but differs in functional groups, leading to different biological activities.

4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: These compounds have various substitutions at the 4-position, affecting their potency and selectivity as microtubule targeting agents.

Uniqueness

N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its ability to interact with microtubules and kinases. This makes it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name |

N,N-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-15(2)11-10-8-5-3-4-6-9(8)16-12(10)14-7-13-11/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTYZDOKFYNPJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C3=C(CCCC3)SC2=NC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2711370.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2711377.png)

![ethyl 3-[2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate](/img/structure/B2711378.png)

![ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711380.png)

![Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2711385.png)

![2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2711387.png)

![[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol](/img/structure/B2711388.png)

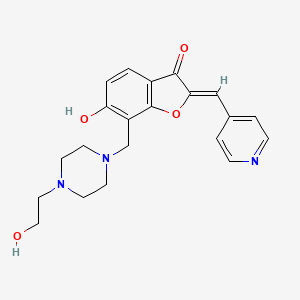

![(Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2711390.png)